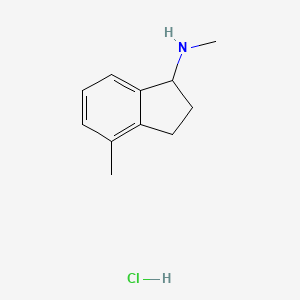

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

N,4-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indenamine derivative with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol. The compound features a bicyclic indene scaffold with methyl substitutions at the N-amine and 4-position of the aromatic ring. This structural motif is critical in medicinal chemistry and materials science, where it serves as an intermediate for synthesizing complex molecules. Its applications include drug discovery, catalysis, and polymer research .

Properties

CAS No. |

2866308-18-9 |

|---|---|

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-3-5-10-9(8)6-7-11(10)12-2;/h3-5,11-12H,6-7H2,1-2H3;1H |

InChI Key |

UYLHXGZITVGTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Core Intermediate: 2,3-dihydro-1H-inden-1-amine

The key intermediate for the synthesis of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is 2,3-dihydro-1H-inden-1-amine (also called 1-aminoindan). This intermediate is typically prepared by reduction of 2,3-dihydro-1H-1-indanone oxime (1-indanone oxime), which itself is derived from 2,3-dihydro-1H-1-indanone.

- Oximation: 2,3-dihydro-1H-1-indanone is reacted with hydroxylamine or hydroxylamine salts under alkaline conditions to form the oxime intermediate.

- Reduction: The oxime is then reduced to the amine using catalytic hydrogenation or metal-based reductions.

- Catalysts such as Raney nickel or alumino-nickel are employed under hydrogen pressure (e.g., 50 psi) to achieve reduction.

- Alternative reducing agents include titanium chloride-based systems.

- Conditions are optimized to balance reaction time, yield, and equipment costs.

Example from Patent CN101062897A:

- 2,3-dihydro-1H-1-indanone (350 g, 2.648 mol) is reacted with oxammonium hydrochloride and ethanol under alkaline conditions.

- After oximation, alumino-nickel catalyst is added at 50–55 °C for approximately 8 hours.

- The amine product is extracted, purified, and converted to the hydrochloride salt yielding a white crystalline solid with 98.64% purity and melting point around 208–209 °C.

N-Methylation to Obtain N,4-Dimethyl Derivative

The conversion of 2,3-dihydro-1H-inden-1-amine to N,4-dimethyl-2,3-dihydro-1H-inden-1-amine involves methylation steps, typically targeting the amine nitrogen and the 4-position on the indene ring.

- Methylation agents: Methyl iodide, dimethyl sulfate, or formaldehyde with reducing agents (Eschweiler–Clarke methylation) are commonly used.

- Reaction conditions: Mild to moderate temperatures with organic bases (e.g., triethylamine, pyridine) or mineral alkalis (e.g., sodium hydroxide) in solvents like toluene, methylene chloride, or acetonitrile.

- Control of regioselectivity: The 4-position methylation may involve directed lithiation or electrophilic substitution prior to amine methylation.

Formation of Hydrochloride Salt

- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This salt form improves compound stability and facilitates purification.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Notes & Outcomes |

|---|---|---|

| Oximation | 2,3-dihydro-1H-1-indanone + hydroxylamine hydrochloride, alkaline ethanol solution, reflux | Formation of oxime intermediate; monitored by TLC |

| Reduction | Alumino-nickel catalyst, 50–55 °C, hydrogen atmosphere or chemical reduction, 8 hours | High yield of 2,3-dihydro-1H-inden-1-amine; purity >98% |

| N-Methylation | Methylating agent (e.g., methyl iodide), organic base, 0–50 °C, solvent (toluene, CH2Cl2) | Introduction of methyl groups on nitrogen and 4-position |

| Salt Formation | Addition of HCl in ethanol or other solvent, room temperature | Formation of stable hydrochloride salt; white crystalline solid |

Research Findings and Industrial Relevance

- The patented methods prioritize cost-effective and scalable processes suitable for industrial production, such as avoiding high-pressure hydrogenation when possible.

- The use of oxime intermediates and alumino-nickel catalysts allows for efficient conversion to the amine.

- The N-alkylation step is performed under mild conditions to avoid side reactions and maintain high purity.

- The hydrochloride salt form is preferred for pharmaceutical applications due to better handling and stability.

Summary Table of Preparation Route

Chemical Reactions Analysis

Substitution Reactions

The secondary amine group undergoes nucleophilic substitution under controlled conditions. Key examples include:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like sodium hydroxide or triethylamine to form tertiary amine derivatives .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane.

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, NaOH, toluene, 40–60°C | N-Methyl derivative | ~85% |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetamide analog | 70–75% |

Oxidation-Reduction Reactions

The indene ring and amine group participate in redox transformations:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the indene ring to a diketone intermediate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indene ring to a fully saturated system, while sodium borohydride (NaBH₄) selectively reduces carbonyl byproducts .

Table 2: Redox Reaction Outcomes

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone | 1,2-Indanedione | Moderate |

| Reduction | H₂ (1 atm), Pd-C | Decahydroindenamine | High |

Acid-Base Reactions

The amine group (pKa ~9–10) demonstrates typical secondary amine behavior:

-

Forms water-soluble salts with mineral acids (e.g., HCl, H₂SO₄) .

-

Deprotonation with strong bases (e.g., NaOH) regenerates the free base, which is soluble in organic solvents like toluene or dichloromethane .

Key Applications :

-

Salt formation improves stability for pharmaceutical formulation .

-

Free base isolation enables further functionalization in anhydrous conditions.

Elimination Reactions

Under thermal or acidic conditions, the compound undergoes β-hydrogen elimination:

-

Heating with concentrated HCl promotes dehydration, forming a conjugated diene system.

-

This reactivity is sterically hindered by the 4-methyl group, requiring harsh conditions (>100°C).

Mechanistic Insight :

Elimination proceeds via an E2 pathway, with the amine group acting as a leaving group after protonation.

Stereochemical Considerations

While the compound itself is not chiral, reaction products often exhibit stereoselectivity:

Scientific Research Applications

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral amine, has applications in medicinal chemistry and organic synthesis. Research suggests its potential in various scientific fields, including chemistry, biology, and industry.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules. It can undergo oxidation, reduction, and substitution reactions to form various derivatives.

- Biology This compound is used in studies involving neurotransmitter analogs and receptor binding assays. Its potential for binding to neurotransmitter receptors can influence neurotransmission.

- Industry It may be used in producing specialty chemicals and materials.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction It can be reduced to form more saturated amines using reducing agents such as and .

- Substitution The amine group can participate in nucleophilic substitution reactions, forming various derivatives using reagents like alkyl halides or acyl chlorides under basic conditions.

The specific conditions and reagents used determine the major products formed from these reactions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines.

N,4-dimethyl-2,3-dihydro-1H-inden-1-amines exhibit various biological activities. Computational predictions suggest potential activities, including:

- Neuroprotective Effects Related compounds have been studied for their ability to protect neurons from damage in neurodegenerative diseases.

- Antidepressant Activity The compound's structure suggests possible antidepressant effects through modulation of serotonin receptors.

Synthesis Routes

The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amines typically involves:

- Reduction Starting from indanone precursors.

- Amination Using reductive amination techniques.

- Hydrochloride Formation Enhancing stability and solubility.

Case Studies

- Neuroprotective Effects A study explored the neuroprotective properties of related indanamine derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal apoptosis and enhance cell viability.

- Antidepressant Activity Another investigation focused on the behavioral effects of indanamine derivatives in rodent models of depression. The results showed significant improvements in depressive-like behaviors, suggesting a mechanism involving serotonin receptor modulation.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (NM-2-AI Hydrochloride)

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Molecular Formula : C₁₃H₂₀ClN

- Molecular Weight : 225.76 g/mol

- Key Differences : Ethyl groups at 5- and 6-positions increase molecular bulk and lipophilicity. Synthesized via Friedel-Crafts acetylation and hydrogenation, this compound achieves a high purity (>99%) and a 49% overall yield, indicating efficient regioselective functionalization .

4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁Cl₂N

- Molecular Weight : 204.10 g/mol

- Key Differences: A chlorine atom at the 4-position replaces the methyl group, introducing electron-withdrawing effects.

Physicochemical and Application-Based Differences

Lipophilicity and Solubility

Q & A

Q. What are the optimized synthetic routes for N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can yield be improved?

The synthesis of dihydroindenamine derivatives typically involves Friedel-Crafts acylation, hydrogenation, and amine protection/deprotection steps. For example, a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, was synthesized via regioselective Friedel-Crafts acetylations using acetyl chloride as both reagent and solvent, achieving 49% overall yield in six steps . For N,4-dimethyl derivatives, similar strategies could be adapted, with optimization focusing on:

- Solvent selection : Avoid halogenated solvents by using neat conditions to reduce costs and environmental impact.

- Catalysts : Evaluate Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during functionalization.

Yield improvements may require adjusting reaction temperatures, stoichiometry, or purification methods (e.g., recrystallization vs. column chromatography).

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, dihydroindenamine derivatives exhibit distinct aromatic proton shifts (δ 6.5–7.5 ppm) and methyl group resonances (δ 1.2–2.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and retention time consistency .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆ClN).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as related amines may cause respiratory or dermal irritation .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% relative humidity for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved and validated?

Q. What pharmacological targets are associated with dihydroindenamine derivatives, and how can their activity be assessed?

Dihydroindenamine scaffolds are explored for receptor modulation. For example:

- GPCR targets : US28 (human cytomegalovirus receptor) ligands were designed using similar structures, with activity tested via calcium flux assays .

- Monoamine oxidase (MAO) inhibition : Rasagiline derivatives were evaluated for MAO-B inhibition using spectrophotometric assays with kynuramine as substrate .

- In vitro models : Screen for cytotoxicity (MTT assay) and receptor binding (radioligand displacement) to prioritize lead compounds.

Q. How should researchers address contradictions in spectroscopic data between studies?

Discrepancies in NMR or MS data may arise from:

- Solvent effects : Chemical shifts vary with deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃). Always report solvents and reference standards (e.g., TMS).

- Impurity interference : Re-purify samples and cross-validate with orthogonal techniques (e.g., IR spectroscopy for functional groups) .

- Isomeric mixtures : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.